(E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid
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Overview
Description
(E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid is a synthetic organic compound It features a complex structure with multiple functional groups, including an imine, an amide, and a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid typically involves a multi-step process:
Formation of the imine: The reaction between 2,4-dimethoxybenzaldehyde and 4-aminobenzylamine under acidic conditions to form the imine.
Amide bond formation: The imine is then reacted with succinic anhydride to form the amide bond, resulting in the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: The imine group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological activity: Studied for potential biological activities such as antimicrobial or anticancer properties.
Medicine
Drug development: Potential use in the development of new pharmaceuticals due to its unique structure.
Industry
Materials science:
Mechanism of Action
The mechanism of action of (E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific enzymes or receptors in the body, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid: Similar compounds may include other imine-containing compounds or those with similar functional groups.
Uniqueness
Functional groups: The presence of both imine and amide groups in the same molecule is relatively unique.
Properties
IUPAC Name |
4-[4-[(2,4-dimethoxyphenyl)methylideneamino]anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-25-16-8-3-13(17(11-16)26-2)12-20-14-4-6-15(7-5-14)21-18(22)9-10-19(23)24/h3-8,11-12H,9-10H2,1-2H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMINGXWHBVULND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)NC(=O)CCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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